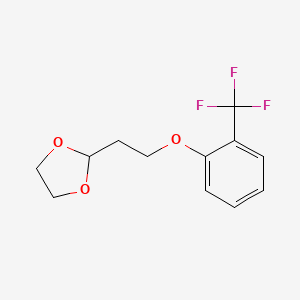

2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-[2-[2-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O3/c13-12(14,15)9-3-1-2-4-10(9)16-6-5-11-17-7-8-18-11/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONGDCKGYJFSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization with Functionalized Carbonyl Precursors

A direct route involves reacting ethylene glycol with a ketone bearing the 2-(trifluoromethyl)phenoxy-ethyl group. For example, 2-(2-(trifluoromethyl)phenoxy)acetaldehyde could serve as the carbonyl precursor. Under acidic conditions (e.g., 4-methylbenzenesulfonic acid in toluene), the aldehyde and ethylene glycol undergo cyclization with azeotropic water removal. However, the synthesis of the aldehyde precursor remains non-trivial.

Reaction Conditions:

This method is limited by the instability of the aldehyde intermediate, which may require in situ generation or stabilization via protective groups.

Post-Functionalization of Preformed Dioxolanes

A more practical approach involves synthesizing a bromoethyl-dioxolane intermediate, followed by nucleophilic substitution with 2-(trifluoromethyl)phenol.

Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

The bromoethyl-dioxolane precursor is prepared via acetalization of 2-bromoethyl glycol with a carbonyl compound. For example, reacting 2-bromoethyl glycol with acetone in the presence of BF₃·Et₂O yields 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.

Optimized Protocol:

Phenoxy Group Introduction via Nucleophilic Substitution

The bromoethyl-dioxolane undergoes substitution with 2-(trifluoromethyl)phenol under basic conditions.

Alkylation Procedure:

-

Dissolve 2-(2-bromoethyl)-1,3-dioxolane (1.0 equiv) and 2-(trifluoromethyl)phenol (1.5 equiv) in dimethyl sulfoxide (DMSO).

-

Cool, dilute with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 4:1).

Yield: 45–55% (viscous liquid, purity >95% by GC-MS).

Key Challenges:

-

Side Reactions: Elimination to form vinyl-dioxolane byproducts competes at elevated temperatures.

-

Solvent Choice: Polar aprotic solvents (DMSO, DMF) enhance phenoxide nucleophilicity but may degrade acid-sensitive dioxolanes.

Mitsunobu Coupling for Ether Bond Formation

The Mitsunobu reaction offers an alternative for constructing the phenoxy-ethyl linkage under milder conditions.

Synthesis of 2-(2-Hydroxyethyl)-1,3-dioxolane

First, prepare the hydroxyethyl-dioxolane via acetalization of 2-hydroxyethyl glycol with acetone.

Protocol:

Mitsunobu Reaction with 2-(Trifluoromethyl)phenol

Couple the hydroxyethyl-dioxolane with 2-(trifluoromethyl)phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Procedure:

-

Dissolve 2-(2-hydroxyethyl)-1,3-dioxolane (1.0 equiv), 2-(trifluoromethyl)phenol (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.

-

Concentrate, purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield: 65–70% (colorless oil).

Advantages:

-

Avoids harsh basic conditions.

-

High stereochemical control for chiral dioxolanes.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility and safety.

Flow Acetalization

A microreactor system (2.0 mm ID) fed with ethylene glycol and 2-(2-(trifluoromethyl)phenoxy)acetaldehyde (0.5 M each in toluene) at 100°C achieves 85% conversion in 10 minutes.

Parameters:

-

Residence Time: 10–15 minutes.

-

Catalyst: Amberlyst-15 (immobilized sulfonic acid).

-

Throughput: 5 L/h.

Downstream Processing

Liquid-liquid extraction with water/MTBE removes acidic catalysts, while molecular sieves (3Å) dry the product stream.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Direct Cyclization | 30–40 | 90 | Low | High |

| Bromoethyl Alkylation | 45–55 | 95 | Moderate | Moderate |

| Mitsunobu Coupling | 65–70 | 98 | High | High |

| Flow Acetalization | 85 | 99 | High | Low |

Key Insight: Flow chemistry offers the highest yield and scalability but requires specialized equipment. Mitsunobu coupling, while efficient, is cost-prohibitive for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxyethyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its ability to interact with biological systems. Research indicates that dioxolanes can serve as intermediates in the synthesis of various pharmaceuticals, including:

- Antiviral Agents : Dioxolanes have been explored in the synthesis of antiviral compounds that target viral replication mechanisms.

- Anticancer Drugs : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

Agricultural Chemistry

The compound's structural characteristics make it a candidate for developing new agrochemicals:

- Herbicide Safeners : Dioxolanes are being investigated for their role in enhancing the efficacy of herbicides while protecting crops from phytotoxicity. For instance, similar compounds have shown promise as safeners that mitigate herbicide damage to sensitive crops like corn and sorghum .

Material Science

In material science, dioxolanes are utilized as solvents and plasticizers:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve flexibility and processing characteristics. Its high boiling point makes it suitable for high-temperature applications .

Case Study 1: Antiviral Drug Development

A study focused on synthesizing antiviral agents using dioxolane derivatives demonstrated that modifications to the dioxolane ring could enhance antiviral activity against specific viruses. The introduction of trifluoromethyl groups increased the lipophilicity and bioavailability of the compounds, leading to improved efficacy in vitro.

Case Study 2: Herbicide Safeners

Research published in agricultural chemistry journals highlighted the use of dioxolane derivatives as herbicide safeners. These compounds were shown to protect crops from the adverse effects of herbicides while maintaining weed control efficiency. Field trials indicated a significant reduction in crop injury rates when using dioxolane-based safeners compared to traditional formulations.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of antiviral and anticancer agents | Enhanced biological activity |

| Agricultural Chemistry | Herbicide safeners | Reduced crop injury while maintaining efficacy |

| Material Science | Solvents and plasticizers in polymer chemistry | Improved flexibility and thermal stability |

Mechanism of Action

The mechanism of action of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition or activation, receptor binding, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane, differing primarily in substituents, chain length, or functional groups:

2-[[2-(2,2,2-Trifluoroethoxy)phenoxy]methyl]-1,3-dioxolane

- Structure: A phenoxymethyl-dioxolane with a trifluoroethoxy (-OCH₂CF₃) group at the phenyl ring.

- Key Differences :

- Substituent: Trifluoroethoxy (electron-withdrawing) vs. trifluoromethyl.

- Chain: Methyl linkage vs. ethyl linkage.

- Applications: Intermediate in synthesizing Silodosin (T790140), an α1a-adrenoceptor antagonist for benign prostatic hyperplasia .

- Properties : Molecular weight = 278.22, white solid, soluble in DCM and ethyl acetate .

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

- Structure : Dioxolane substituted with a 4-fluorophenyl group and a 3-chloropropyl chain.

- Key Differences :

- Substituents: Chloro and fluoro vs. trifluoromethyl.

- Chain: Propyl vs. ethyl.

- Properties : Liquid, molecular weight = 244.69, used in synthetic organic chemistry .

2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane

Physicochemical Properties

*Predicted based on trifluoromethyl group’s lipophilicity.

Biological Activity

2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a phenoxy moiety and a dioxolane ring. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in pharmacological applications. The molecular formula is with a molecular weight of 248.20 g/mol .

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups exhibit diverse biological activities, including antibacterial, antifungal, and potential antichlamydial effects. The following sections provide detailed insights into these activities.

Antibacterial Activity

The antibacterial properties of this compound were investigated against various Gram-positive and Gram-negative bacteria. In related studies on similar dioxolane derivatives, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 625 - 1250 | Excellent |

| Staphylococcus epidermidis | 625 | Excellent |

| Pseudomonas aeruginosa | 625 | Excellent |

| Escherichia coli | No activity | Not effective |

| Klebsiella pneumoniae | No activity | Not effective |

| Candida albicans | Significant | Antifungal activity noted |

These findings suggest that the trifluoromethyl substitution plays a crucial role in enhancing the antibacterial efficacy of the compound .

Antifungal Activity

The antifungal activity of this compound has also been noted in various studies. It demonstrated significant effectiveness against Candida albicans, indicating potential for therapeutic use in treating fungal infections.

Antichlamydial Activity

Recent investigations into the antichlamydial properties of related compounds highlighted the importance of the trifluoromethyl group. Compounds with this substituent exhibited selective activity against Chlamydia trachomatis, making them promising candidates for further drug development targeting this pathogen .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis or disrupt cellular processes essential for pathogen survival.

Case Studies and Research Findings

- Study on Antibacterial Activity : A series of synthesized dioxolane derivatives were tested for their antibacterial properties. Among them, those containing the trifluoromethyl group showed enhanced activity against various bacterial strains, particularly Gram-positive bacteria .

- Antifungal Screening : In another study focusing on antifungal properties, several derivatives were tested against C. albicans. The results indicated that most compounds exhibited significant antifungal activity, supporting the potential therapeutic applications of these derivatives .

- Chlamydia Targeting : A study aimed at developing new antichlamydial drugs revealed that compounds with a trifluoromethyl group showed improved efficacy compared to their non-fluorinated counterparts, emphasizing the role of this functional group in enhancing biological activity .

Q & A

Q. Critical Conditions :

- Solvent choice : Dichloromethane or THF enhances solubility of intermediates .

- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

- Temperature : Controlled heating (50–80°C) minimizes side reactions like ring-opening .

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound and confirm its purity?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- Identify the dioxolane ring protons (δ 3.8–4.5 ppm) and trifluoromethylphenoxy ethyl group (δ 6.8–7.5 ppm for aromatic protons; δ 4.2–4.5 ppm for -OCH₂CH₂-) .

- Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the ethyl spacer.

- IR Spectroscopy : Confirm the C-O-C stretch of the dioxolane (1050–1150 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethylene glycol from the dioxolane ring) .

Advanced: How can reaction conditions be optimized when intermediates exhibit instability, such as hydrolysis of the dioxolane ring?

Q. Methodological Answer :

- Stability Screening : Use TLC or in-situ FTIR to monitor ring-opening under varying pH, temperature, and solvent conditions .

- Protection Strategies : Employ anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis .

- Additives : Stabilize intermediates with radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative degradation .

Advanced: What experimental and computational approaches are used to resolve contradictory data on regioselectivity in substitution reactions involving this compound?

Q. Methodological Answer :

- Isotopic Labeling : Track substitution sites using deuterated analogs (e.g., D₂O quenching) .

- DFT Calculations : Model transition states to predict preferential attack sites (e.g., para vs. ortho positions on the phenyl ring) .

- HPLC-MS Analysis : Quantify isomeric ratios in crude reaction mixtures using reverse-phase columns (C18) and gradient elution .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl group on biological activity?

Q. Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents like -CF₃, -Cl, or -OCH₃ and compare bioactivity (e.g., enzyme inhibition assays) .

- Lipophilicity Measurement : Determine logP values (shake-flask/HPLC) to correlate trifluoromethyl presence with membrane permeability .

- X-ray Crystallography : Resolve ligand-protein complexes to visualize CF₃ interactions (e.g., hydrophobic pockets or halogen bonding) .

Advanced: How to address discrepancies in reported solubility data across different solvent systems?

Q. Methodological Answer :

- Solubility Screening : Use high-throughput platforms (e.g., Crystal16) to measure solubility in 10+ solvents (e.g., DMSO, EtOAc, hexane) .

- Hansen Solubility Parameters : Calculate HSPs to identify solvent-cosolvent blends that maximize solubility .

- Controlled Crystallization : Compare polymorph formation via slow evaporation vs. anti-solvent addition to rule out crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.